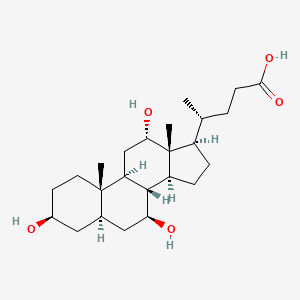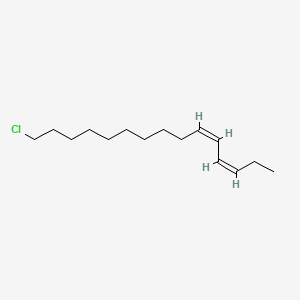
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is an organic compound with the molecular formula C15H27Cl It is characterized by the presence of two double bonds at the 3rd and 5th positions and a chlorine atom at the 15th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- typically involves the use of alkenes and chlorinating agents. One common method is the chlorination of pentadecadiene using chlorine gas under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of pentadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s double bonds and chlorine atom play a crucial role in its reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Pentadecadiene: Lacks the chlorine atom, resulting in different reactivity and applications.
15-Chloropentadecane: Saturated analog with different chemical properties.
3,5-Hexadecadiene, 15-chloro-: Longer carbon chain with potentially different biological activity.
Uniqueness
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is unique due to the specific positioning of its double bonds and chlorine atom, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
71317-67-4 |
|---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.83 g/mol |
IUPAC Name |
(3Z,5Z)-15-chloropentadeca-3,5-diene |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6H,2,7-15H2,1H3/b4-3-,6-5- |
InChI Key |
LXZCBEHEDLOFNG-OUPQRBNQSA-N |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCCCCl |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


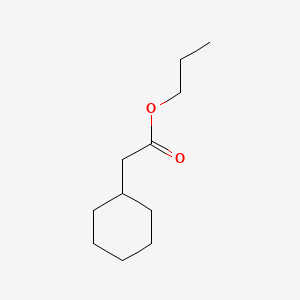

![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
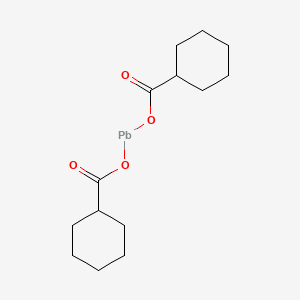
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
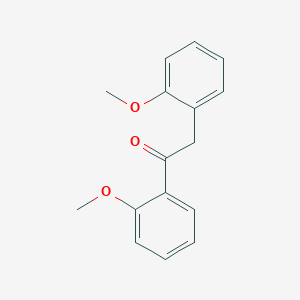
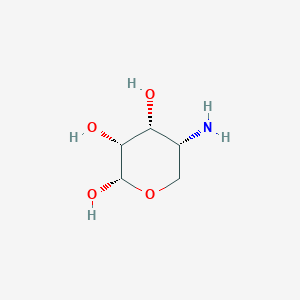
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)


![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
